

# Preliminary Efficacy of Acynonapyr: An In-depth Technical Guide

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## Compound of Interest

Compound Name: *Acynonapyr*

Cat. No.: *B1384038*

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## Introduction

**Acynonapyr** is a novel acaricide developed by Nippon Soda Co., Ltd., characterized by its unique azabicyclic ring and oxyamine structure.<sup>[1]</sup> It represents a new class of pesticides, targeting the calcium-activated potassium (KCa<sub>2</sub>) channels in spider mites, a mode of action classified as Group 33 by the Insecticide Resistance Action Committee (IRAC).<sup>[1][2][3]</sup> This distinct mechanism provides a valuable tool for resistance management in mite control.<sup>[1][2]</sup> Preliminary studies have demonstrated its high efficacy against economically significant spider mite species, particularly those in the *Tetranychus* and *Panonychus* genera, across all life stages.<sup>[1][2][3][4]</sup> Furthermore, **Acynonapyr** exhibits a high degree of selectivity, with minimal impact on beneficial insects and natural enemies, making it a promising candidate for Integrated Pest Management (IPM) programs.<sup>[1][2]</sup>

## Core Requirements

### Data Presentation: Quantitative Efficacy Data

The following tables summarize the available quantitative data from preliminary studies on the efficacy of **Acynonapyr** against key spider mite species.

Table 1: Laboratory Bioassay Efficacy of **Acynonapyr** against Adult Female Spider Mites

Species	Parameter	Value	Source
Tetranychus urticae	pEC50	6.78 ± 0.21	[1]
EC50	165 nM	[1]	

Table 2: Acaricidal Activity of **Acynonapyr** Against Various Spider Mite Species (Qualitative)

Species	Activity Level (LC90 in ppm)	Source
Tetranychus urticae	++++ (≤ 2)	[4]
Tetranychus kanzawai	++++ (≤ 2)	[4]
Panonychus citri	++++ (≤ 2)	[4]
Acaricide-Resistant Strains	Effective	[1][2]

Activity Level Key: ++++ (LC90 ≤ 2 ppm), +++ (2 < LC90 ≤ 8 ppm), ++ (8 < LC90 ≤ 31 ppm), + (31 < LC90 ≤ 125 ppm), - (LC90 > 125 ppm)

Table 3: Efficacy of **Acynonapyr** Against Different Life Stages of *Tetranychus urticae* and *Panonychus citri*

Species	Life Stage	Efficacy	Source
Tetranychus urticae	Eggs, Larvae, Nymphs, Adults	Good Activity	[4]
Panonychus citri	Eggs, Larvae, Nymphs, Adults	Good Activity	[4]

Table 4: Residue Levels of **Acynonapyr** and its Metabolites in U.S. Field Trials

Crop	Analyte	Maximum Residue (ppm)
Almond (Nutmeat)	Acynonapyr & Metabolites	<0.01
Almond (Hulls)	Acynonapyr	1.590
AP	0.3364	
AP-2	0.0579	
AY	0.3433	
AY-1-Glc	0.0383	
Citrus (Orange, whole fruit)	Acynonapyr	0.0391
AP	0.0830	
AP-2	0.0172	
AY	0.0564	
AY-1-Glc	0.0222	
Pome Fruit (Apple, whole fruit)	Acynonapyr	0.0784
AP	0.0355	
AP-2	0.0230	
AY	0.0188	

Data sourced from EPA registration filing. Metabolites are designated as AP, AP-2, AY, and AY-1-Glc.

## Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of scientific findings.

### 1. Laboratory Bioassay for Acaricidal Activity

- Objective: To determine the concentration-dependent mortality of spider mites upon exposure to **Acynonapyr**.

- Test Organisms: Adult female spider mites (*Tetranychus urticae*, *Tetranychus kanzawai*, *Panonychus citri*).
- Test Substance Preparation: A 5% emulsifiable concentrate (EC) formulation of the test compound is first prepared by dissolving it in dimethylformamide (DMF). This concentrate is then diluted with water containing a surfactant (e.g., RABIDEN 3S® at 0.2 mL/L) to achieve a range of test concentrations (e.g., 0.5, 2, 8, 31, and 125 ppm).
- Methodology for *Tetranychus urticae*:
  - Kidney bean plants are grown for 7-10 days after germination.
  - Seventeen adult female spider mites are released onto the first true leaf of each plant.
  - The plants with the mites are then sprayed with the prepared test solutions.
  - The treated plants are maintained in a controlled environment at 25°C and 65% humidity.
  - Mortality of the adult mites is assessed three days after treatment by counting the number of surviving mites.[\[4\]](#)
- Methodology for *Tetranychus kanzawai* and *Panonychus citri*:
  - Leaf disks (kidney bean for *T. kanzawai* and citrus for *P. citri*) are placed in Petri dishes.
  - Ten adult female spider mites are released onto each leaf disk.
  - The leaf disks with the mites are sprayed with the test solutions using a rotary distributing sprayer.
  - Subsequent steps are similar to the *T. urticae* protocol, with mortality assessed after a set period.[\[4\]](#)
- Methodology for Ovicidal and Larvicidal/Nymphicidal Activity:
  - For ovicidal assays, 10-15 adult female mites are allowed to oviposit on leaf disks for 24 hours. The adult mites are then removed.

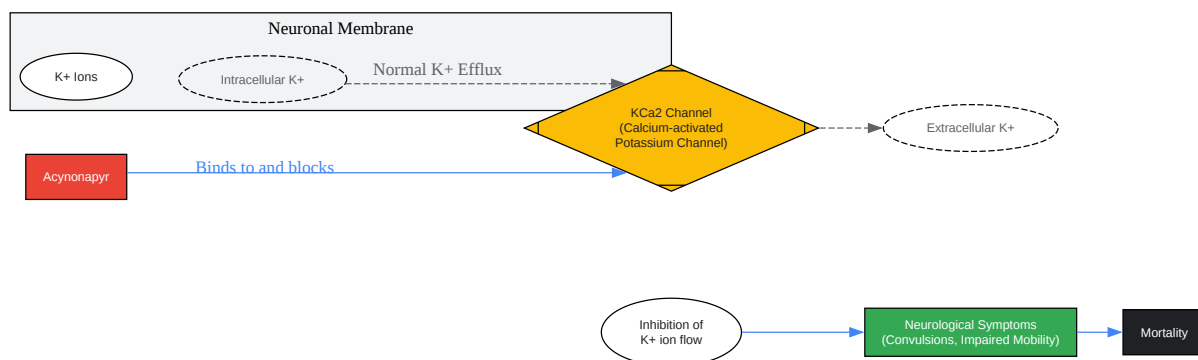
- For larvicidal/nymphicidal assays, 10-30 larvae or nymphs are released onto leaf disks.
- The leaf disks with eggs, larvae, or nymphs are sprayed with the test solutions.
- The treated disks are kept in a thermostatic chamber (25°C, 65% humidity).
- Ovicidal activity is assessed after 7 days by counting unhatched eggs and surviving mites. Acaricidal activity against larvae and nymphs is assessed by counting surviving mites after 3 days.<sup>[4]</sup>

## 2. Electrophysiological Studies (Whole-Cell Patch-Clamp)

- Objective: To investigate the effect of **Acynonapyr** on the calcium-activated potassium (KCa<sub>2</sub>) channels of spider mites.
- Cell Line: HEK293 cells stably expressing the Tetranychus urticae calcium-activated potassium channel (TurKCa<sub>2</sub>).
- Methodology:
  - Whole-cell patch-clamp recordings are performed on the transfected HEK293 cells.
  - The cells are treated with **Acynonapyr** at various concentrations.
  - The effect of **Acynonapyr** on the TurKCa<sub>2</sub> channel currents is measured and recorded.
  - These results are compared with the effects of known KCa<sub>2</sub> channel activators (e.g., NS309) and blockers (e.g., apamin) to characterize the specific action of **Acynonapyr**.<sup>[1]</sup>
  - Concentration-dependent blocking of the TurKCa<sub>2</sub> currents is analyzed to determine the half-maximal effective concentration (EC<sub>50</sub>) or the pEC<sub>50</sub> (-log of the EC<sub>50</sub>).<sup>[1]</sup>

## Mandatory Visualization

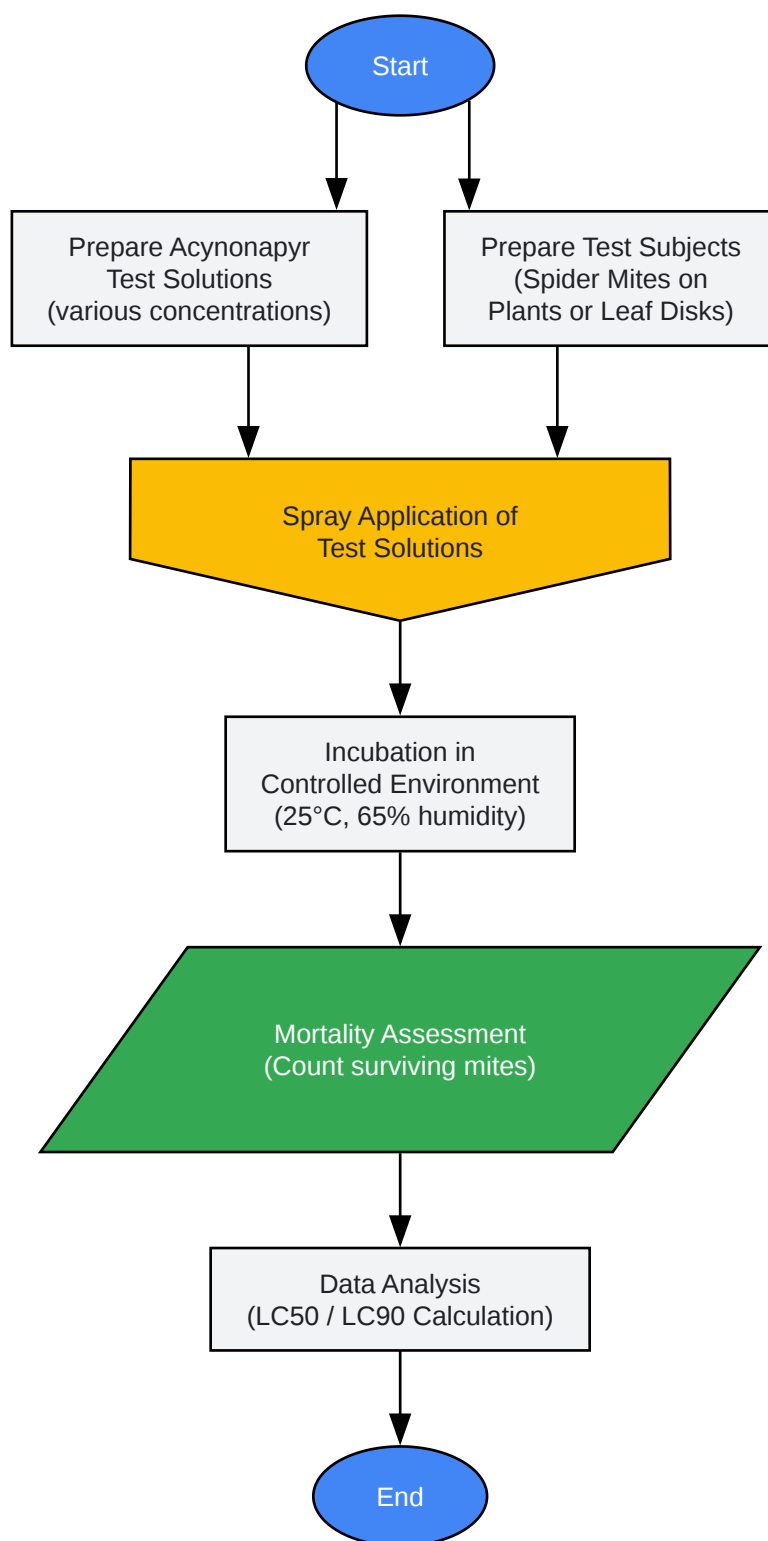
### Signaling Pathway of Acynonapyr's Mode of Action



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Caption: Mode of action of **Acynonapyr** on spider mite KCa2 channels.

## Experimental Workflow for Laboratory Bioassay



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Caption: General workflow for **Acynonapyr** laboratory bioassays.

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